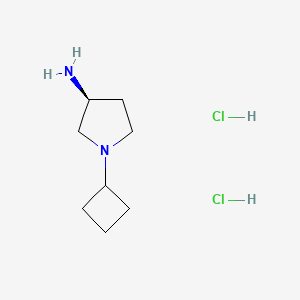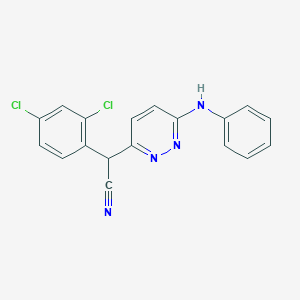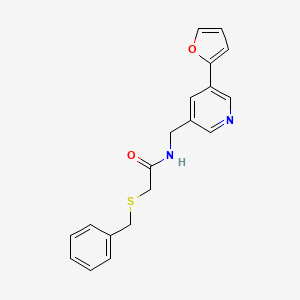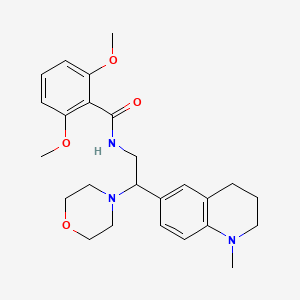![molecular formula C18H19ClN2O3 B2516858 2-{[1-(5-Chloro-2-methoxybenzoyl)piperidin-4-yl]oxy}pyridine CAS No. 1376181-30-4](/img/structure/B2516858.png)
2-{[1-(5-Chloro-2-methoxybenzoyl)piperidin-4-yl]oxy}pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-{[1-(5-Chloro-2-methoxybenzoyl)piperidin-4-yl]oxy}pyridine" is a chemically synthesized molecule that appears to be related to a class of compounds that involve piperidine as a core structure. Piperidine is a six-membered heterocyclic amine with one nitrogen atom, and it is a common motif in many pharmaceutical agents. The compound is not directly described in the provided papers, but the papers do discuss related compounds and reactions that can shed light on the potential properties and synthesis of similar molecules .
Synthesis Analysis
The synthesis of related piperidine-containing compounds involves various organic reactions. For instance, optically pure 2-(1-hydroxybenzyl)piperidine was prepared through a reaction involving nucleophilic addition followed by intramolecular elimination . Another related compound, 1-(4-Methylbenzyl)piperidin-4-one O-(6-chloropyridin-3-yl)methyl oxime, was synthesized by reacting 1-(4-methylbenzyl)piperidin-4-one oxime with 2-chloro-5-chloromethylpyridine . These methods suggest that the synthesis of the compound would likely involve multiple steps, including activation of the piperidine ring and subsequent reactions with chlorinated reagents to introduce the desired substituents .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using techniques such as single-crystal X-ray diffraction, which provides detailed information about the conformation and orientation of the molecular framework . For example, the crystal structure of a related compound showed that the piperidine ring can adopt a chair conformation, and the dihedral angle between the pyridine and benzene rings can be significant, indicating nonplanarity . These insights suggest that the compound "this compound" would also exhibit a complex three-dimensional structure, which could be crucial for its biological activity .
Chemical Reactions Analysis
The reactivity of piperidine and its derivatives with various reagents has been studied. For instance, the reactivity of chloropyridines with piperidine in methanol has been explored, suggesting that the substitution patterns on the pyridine ring can influence the reaction outcomes . Additionally, the synthesis of pyridine derivatives often involves multi-component reactions, as seen in the synthesis of a pyridine dicarbonitrile compound using piperidine as one of the starting materials . These studies indicate that the compound could participate in a variety of chemical reactions, depending on the functional groups present and the reaction conditions .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "this compound" are not provided, the properties of similar compounds can be inferred. For example, the solubility, melting point, and stability of piperidine derivatives can be influenced by the substituents attached to the piperidine and pyridine rings . The presence of chloro and methoxy groups is likely to affect the compound's polarity and its interactions with biological targets. Additionally, the bioactivity of related compounds has been assessed, indicating that piperidine derivatives can exhibit inhibitory activities toward fungi and may bind to receptors such as dopamine receptors .
Applications De Recherche Scientifique
Pharmacological Applications
Research has explored various compounds with similar structural features for their potential pharmacological benefits. For instance, studies on compounds with piperidine and pyridine moieties have investigated their roles in treating conditions such as coronary artery disease and acute myocardial infarction through their vasodilating and positive inotropic effects without increasing oxygen consumption, suggesting their utility in cardiovascular therapies (Weikl et al., 1981); (Nebel et al., 1981).
Environmental Science
Investigations into the environmental exposure and effects of organophosphorus and pyrethroid pesticides have provided insights into the importance of monitoring chemical exposure among populations, especially children, to inform public health policy and regulatory measures. Such studies underscore the necessity for ongoing research into the environmental and health impacts of chemical compounds, including those with structural similarities to the compound (Babina et al., 2012).
Chemical Safety
The case of a 35-year-old man who inhaled a compound similar in complexity and possibly in chemical behavior, resulting in methemoglobinemia and toxic encephalopathy, illustrates the critical need for stringent safety protocols and immediate medical intervention in cases of exposure to potentially toxic chemicals. This incident highlights the toxicological aspects that must be considered in the industrial and laboratory handling of complex chemical compounds (Tao et al., 2022).
Mécanisme D'action
Target of Action
Similar compounds have been found to target serine proteases like factor xa, which plays a key regulatory role in the blood-coagulation cascade .
Mode of Action
It’s known that similar compounds bind to their targets in an extended conformation, with an amidinoaryl group in the s1 pocket and a second basic/hydrophobic moiety bound in the s4 pocket .
Biochemical Pathways
Similar compounds are known to affect the blood-coagulation cascade by inhibiting factor xa .
Result of Action
Similar compounds have been found to inhibit factor xa, thereby affecting the blood-coagulation cascade .
Propriétés
IUPAC Name |
(5-chloro-2-methoxyphenyl)-(4-pyridin-2-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3/c1-23-16-6-5-13(19)12-15(16)18(22)21-10-7-14(8-11-21)24-17-4-2-3-9-20-17/h2-6,9,12,14H,7-8,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVQSYBGQUITCFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N2CCC(CC2)OC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methylpiperazin-1-yl)-2-oxoacetamide](/img/structure/B2516776.png)


![4-(8-Azabicyclo[3.2.1]octan-3-yl)piperazin-2-one oxalate](/img/structure/B2516780.png)
![N-isopropyl-4-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2516783.png)
![2-{[1-(2,5-dichlorophenyl)-1H-pyrazol-4-yl]carbonyl}phenyl phenylmethanesulfonate](/img/structure/B2516784.png)


![Ethyl 3-(furan-2-yl)-2-[5-(pyridin-3-yl)-2H-1,2,4-triazol-3-yl]prop-2-enoate](/img/structure/B2516790.png)


![N-(3,4-dimethylphenyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2516793.png)
![(2E)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-3-[4-(methylsulfanyl)phenyl]prop-2-enamide](/img/structure/B2516795.png)
![N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2516796.png)